molecular formula C7H10ClNO B6242044 rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis CAS No. 2648865-58-9

rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis

Cat. No. B6242044
CAS RN: 2648865-58-9
M. Wt: 159.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis (hereafter referred to as CPO) is a cyclopenta[d][1,2]oxazole derivative with a chloromethyl group at the 3-position. It is a synthetic compound that has been widely used in scientific research for its various applications. CPO is a versatile molecule with a wide range of applications in organic synthesis, medicinal chemistry, and drug design. CPO has been studied for its potential to act as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

CPO has been widely studied for its potential therapeutic applications. CPO has been found to have anticancer, anti-diabetic, and anti-inflammatory properties. It has also been studied for its potential to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and modulate the immune system. CPO has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other chemicals.

Mechanism of Action

The exact mechanism of action of CPO is still not fully understood. However, it is believed that CPO acts by modulating the activity of enzymes involved in the metabolism of drugs and other chemicals. It is also believed that CPO may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other chemicals.
Biochemical and Physiological Effects
CPO has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and modulate the immune system. It has also been found to modulate the activity of enzymes involved in the metabolism of drugs and other chemicals. In addition, CPO has been found to have anti-inflammatory and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

CPO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also a stable compound and can be stored for long periods of time without significant degradation. CPO is also relatively easy to synthesize and the yield of the product is typically high. However, there are some limitations to using CPO in laboratory experiments. It is a relatively toxic compound and should be handled with caution. In addition, CPO is a relatively slow-acting compound, and it may take several hours or days for the effects of CPO to be observed in laboratory experiments.

Future Directions

There are several potential future directions for the use of CPO in scientific research. CPO could be further studied for its potential to act as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular diseases. It could also be studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other chemicals. In addition, CPO could be studied for its potential to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other chemicals. Finally, CPO could be studied for its potential to act as a drug delivery system for therapeutic agents.

Synthesis Methods

CPO can be synthesized using a variety of methods. The most common method involves the reaction of an aldehyde with a cyclopenta[d][1,2]oxazole derivative in the presence of a base. The reaction can be carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 0 and 40 °C. The reaction can be completed in a few hours, and the yield of the product is typically high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole, cis involves the cyclization of a chloromethyl-substituted cyclopentanone with hydroxylamine hydrochloride to form an oxime, followed by treatment with acetic anhydride to form an isoxazole ring. The resulting isoxazole is then subjected to a ring expansion reaction to form the desired cyclopenta[d][1,2]oxazole ring system.", "Starting Materials": [ "Chloromethyl-substituted cyclopentanone", "Hydroxylamine hydrochloride", "Acetic anhydride" ], "Reaction": [ "Step 1: Chloromethyl-substituted cyclopentanone is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.", "Step 2: The resulting oxime is then treated with acetic anhydride to form the isoxazole ring system.", "Step 3: The resulting isoxazole is then subjected to a ring expansion reaction using a suitable reagent such as sodium hydride or potassium tert-butoxide to form the desired cyclopenta[d][1,2]oxazole ring system." ] }

CAS RN

2648865-58-9

Molecular Formula

C7H10ClNO

Molecular Weight

159.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.